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Compound of Interest

Compound Name: Oleyl Ricinoleate

Cat. No.: B1628752

Spectroscopic Profile of Oleyl Ricinoleate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl Ricinoleate is a wax ester formed from the esterification of ricinoleic acid with oleyl
alcohol. As a complex lipid, its structural elucidation and purity assessment are critical for its
application in research and development, particularly in pharmaceutical and cosmetic
formulations. This technical guide provides an in-depth overview of the spectroscopic analysis
of Oleyl Ricinoleate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data
interpretation are presented to assist researchers in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of Oleyl Ricinoleate,
providing detailed information about the carbon and proton environments within the molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the chemical environment of the hydrogen
atoms. The spectrum of Oleyl Ricinoleate is characterized by distinct signals corresponding to
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the protons of the oleyl and ricinoleate moieties.

Table 1: Predicted *H NMR Chemical Shifts for Oleyl Ricinoleate in CDCl3

Predicted Chemical

Chemical Group . Multiplicity Number of Protons
Shift (0, ppm)
Terminal methyl (-
0.86 - 0.90 t 6H
CHs)
Methylene chain (-
1.25-1.40 m ~40H
(CH2)n-)
B-Methylene to ester
C=0 (-CHz2-CH2- 1.60 - 1.65 m 2H
COO0-)
Allylic protons (-CH2-
1.98 - 2.05 m 8H
CH=CH-)
o-Methylene to ester
2.28-2.32 t 2H
C=0 (-CH2-COO0-)
Methylene adjacent to
-CH(OH)- (-CHz- 1.45-1.55 m 2H
CH(OH)-)
Methine proton of
hydroxy! group (- 3.60 - 3.65 m 1H
CH(OH)-)
Methylene protons of
4.05-4.10 t 2H
ester (-COO-CHz-)
Olefinic protons (-
5.32-5.40 m 4H
CH=CH-)
Hydroxyl proton (-OH)  Variable (broad) S 1H

t = triplet, m = multiplet, s = singlet
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3C NMR Spectroscopy

Carbon NMR (3C NMR) provides information about the different carbon environments in the
molecule. Due to the low natural abundance of the 13C isotope, longer acquisition times are
generally required compared to *H NMR.

Table 2: Predicted 13C NMR Chemical Shifts for Oleyl Ricinoleate in CDCls

Chemical Group Predicted Chemical Shift (6, ppm)
Terminal methyl (-CHs) 14.1

Methylene chain (-(CHz2)n-) 22.7-31.9

Allylic carbons (-CH2-CH=CH-) 25.6, 27.2

Carbonyl carbon (-COO-) 173.9

Olefinic carbons (-CH=CH-) 129.7 - 130.3

Carbon bearing hydroxyl group (-CH(OH)-) 71.8

Carbon of ester methylene (-COO-CHz-) 65.1

o-Methylene to ester C=0 (-CH2-COO-) 34.1

Carbons adjacent to -CH(OH)- 36.5, 35.8

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for Oleyl Ricinoleate
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Wavenumber (cm~?) Functional Group Vibrational Mode

~3400 (broad) O-H Stretching

~3005 =C-H Stretching

2025, 2855 C-H (alkane) Asymn.1etric and symmetric
stretching

~1740 C=0 (ester) Stretching

~1655 C=C (alkene) Stretching

~1165 C-O (ester) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation. For a large wax ester like Oleyl
Ricinoleate, soft ionization techniques such as Electrospray lonization (ESI) or Matrix-Assisted
Laser Desorption/lonization (MALDI) are preferred to minimize fragmentation and observe the
molecular ion.

Table 4: Expected Mass Spectrometry Data for Oleyl Ricinoleate

Parameter Value
Molecular Formula C36Hes03
Molecular Weight 564.9 g/mol
Expected [M+H]* (ESI) m/z 565.5
Expected [M+Na]* (ESI) m/z 587.5
Expected [M+K]* (ESI) m/z 603.5

Fragmentation Pattern:

Under tandem MS (MS/MS) conditions, fragmentation of the molecular ion is expected to occur
primarily at the ester linkage, leading to the loss of either the oleyl or the ricinoleate chain.
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Characteristic fragments would include ions corresponding to the protonated forms of oleyl
alcohol and ricinoleic acid, as well as fragments arising from cleavage along the fatty acid
chains.

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

e Weigh accurately 10-20 mg of Oleyl Ricinoleate for *H NMR (50-100 mg for 13C NMR) into a
clean, dry NMR tube.

e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse experiment

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse experiment

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds
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e Number of Scans: 1024-4096

Sample Preparation Data Acquisition Data Processing

‘Weigh Sample H Dissolve in CDCI3 with TMS H Transfer to NMR Tube }—V‘ Shim Magnet H Acquire Spectrum }—V Fourier Transform H Phase Correction 4’{ Baseline Correction }—V

Integration

Click to download full resolution via product page

NMR Experimental Workflow

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small drop of neat Oleyl Ricinoleate directly onto the center of the ATR crystal.
e Acquire the spectrum.

Instrument Parameters:

Technique: ATR-FTIR

Spectral Range: 4000 - 400 cm~*

Resolution: 4 cm—1

Number of Scans: 16-32

Sample Preparation Data Acquisition Data Processing

\ /

Peak Picking

v

Clean ATR Crystal »| Apply Sample »| Collect Background Collect Sample Spectrum »| ATR Correction
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IR Spectroscopy Workflow

Mass Spectrometry

Sample Preparation (ESI):

e Prepare a stock solution of Oleyl Ricinoleate in a suitable solvent (e.g., methanol or
chloroform) at a concentration of approximately 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 pg/mL in an appropriate solvent for
infusion, typically methanol or acetonitrile, often with the addition of a small amount of an
ionizing agent like formic acid or sodium acetate.

Instrument Parameters (ESI-MS):

« lonization Mode: Positive Electrospray lonization (ESI+)

e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
e Scan Range: m/z 100 - 1000

o Capillary Voltage: 3-5 kV

e Nebulizer Gas Flow: Optimized for stable spray

e Drying Gas Flow and Temperature: Optimized for desolvation

Sample Preparation Data Acquisition Data Analysis

Prepare Stock Solution }—> Dilute for Infusion }—P{ Infuse Sample Acquire Mass Spectrum }—>

]

]

Identify Molecular Ion Analyze Fragmentation (MS/MS)
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Mass Spectrometry Workflow
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Integrated Spectroscopic Analysis for Structural
Confirmation

The combination of NMR, IR, and MS data provides a comprehensive structural confirmation of

Oleyl Ricinoleate.

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Information Obtained

Carbon-Hydrogen Framework Functional Groups Molecular Weight
Connectivity (Ester, OH, C=C) Elemental Formula
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Integrated Spectroscopic Analysis

 To cite this document: BenchChem. [Spectroscopic analysis of Oleyl Ricinoleate (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628752#spectroscopic-analysis-of-oleyl-ricinoleate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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